(2S,3S,10bR)-2-phenyl-3-(phenylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
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Overview
Description
(2{S},3{S},10B{R})-3-BENZOYL-2-PHENYL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE is a complex organic compound with a unique structure that combines elements of benzoyl, phenyl, and dihydropyrroloisoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2{S},3{S},10B{R})-3-BENZOYL-2-PHENYL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrroloisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Benzoyl and Phenyl Groups: These groups can be introduced through Friedel-Crafts acylation and alkylation reactions.
Formation of the Dicarbonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2{S},3{S},10B{R})-3-BENZOYL-2-PHENYL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2{S},3{S},10B{R})-3-BENZOYL-2-PHENYL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, providing a basis for the development of new medications.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for use in polymers, coatings, and other materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (2{S},3{S},10B{R})-3-BENZOYL-2-PHENYL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- (2{S},3{S},10B{R})-3-BENZOYL-2-PHENYL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE
- (2{S},3{S},10B{R})-3-BENZOYL-2-PHENYL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE
Uniqueness
The uniqueness of (2{S},3{S},10B{R})-3-BENZOYL-2-PHENYL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE lies in its specific arrangement of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H19N3O |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2S,3S,10bR)-3-benzoyl-2-phenyl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C27H19N3O/c28-17-27(18-29)23(20-10-3-1-4-11-20)24(25(31)21-12-5-2-6-13-21)30-16-15-19-9-7-8-14-22(19)26(27)30/h1-16,23-24,26H/t23-,24+,26-/m1/s1 |
InChI Key |
PPBABPDVOHWTOJ-RMTZWNOUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](N3C=CC4=CC=CC=C4[C@@H]3C2(C#N)C#N)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N3C=CC4=CC=CC=C4C3C2(C#N)C#N)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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